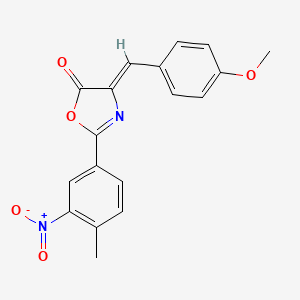![molecular formula C28H18BrCl2NO2 B11697129 (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a dichlorophenyl furan moiety, and a dihydropyrrolone core
Méthodes De Préparation
The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may start with the bromination of 4-methylphenyl, followed by the formation of the furan ring through a series of cyclization reactions. The final step often involves the condensation of the furan derivative with a dihydropyrrolone precursor under specific reaction conditions, such as the presence of a base or acid catalyst .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds include other brominated phenyl derivatives and dichlorophenyl furan analogs. Compared to these compounds, (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C28H18BrCl2NO2 |
|---|---|
Poids moléculaire |
551.3 g/mol |
Nom IUPAC |
(3E)-1-(2-bromo-4-methylphenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H18BrCl2NO2/c1-17-7-11-25(22(29)13-17)32-26(18-5-3-2-4-6-18)16-20(28(32)33)14-21-9-12-27(34-21)19-8-10-23(30)24(31)15-19/h2-16H,1H3/b20-14+ |
Clé InChI |
KDZFEFSEAQXZCX-XSFVSMFZSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5)Br |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)

![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B11697119.png)
